1-(3-Bromo-2-chlorophenyl)ethanamine
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Overview
Description
1-(3-Bromo-2-chlorophenyl)ethanamine: is an organic compound with the molecular formula C8H9BrClN . It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include halogenation reactions to introduce the bromine and chlorine substituents, followed by amination to introduce the ethanamine group. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-chlorophenyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted ethanamines, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-(3-Bromo-2-chlorophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated ethanamines on biological systems.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)ethanamine: Similar structure but lacks the bromine substituent.
1-(2-Bromo-3-chlorophenyl)ethanamine: Similar structure with different positions of the substituents.
Uniqueness
1-(3-Bromo-2-chlorophenyl)ethanamine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C8H9BrClN |
---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
1-(3-bromo-2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 |
InChI Key |
MIMATNXERJWKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)Cl)N |
Origin of Product |
United States |
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